Cyclohepta-1,3-diene-1-carboxylic Acid
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Overview
Description
Cyclohepta-1,3-diene-1-carboxylic acid is an organic compound with a seven-membered ring structure containing two conjugated double bonds and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohepta-1,3-diene-1-carboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative, which can then be further modified to introduce the carboxylic acid group . Another method involves the dehydrobromination of 1,2-dibromocyclohexane, followed by functional group transformations to introduce the carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification and functional group modifications. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Cyclohepta-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alcohols (for esterification) and amines (for amidation) are commonly used.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated cycloheptane derivatives.
Substitution: Esters and amides.
Scientific Research Applications
Cyclohepta-1,3-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohepta-1,3-diene-1-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and a reactive carboxylic acid group. These functional groups allow the compound to interact with molecular targets, such as enzymes and receptors, through processes like hydrogen bonding, covalent bonding, and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,3-diene: A six-membered ring with two conjugated double bonds.
Cycloheptatriene: A seven-membered ring with three conjugated double bonds.
Cyclohexene-1-carboxylic acid: A six-membered ring with one double bond and a carboxylic acid group.
Uniqueness
Cyclohepta-1,3-diene-1-carboxylic acid is unique due to its seven-membered ring structure with conjugated double bonds and a carboxylic acid group.
Properties
CAS No. |
61604-45-3 |
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Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
cyclohepta-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H10O2/c9-8(10)7-5-3-1-2-4-6-7/h1,3,5H,2,4,6H2,(H,9,10) |
InChI Key |
MNHGOUIIVTVXHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC=C(C1)C(=O)O |
Origin of Product |
United States |
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